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molecular formula C14H12BrNO3 B8589203 N-{2-[(2-Bromophenoxy)methoxy]phenyl}formamide CAS No. 189223-19-6

N-{2-[(2-Bromophenoxy)methoxy]phenyl}formamide

Cat. No. B8589203
M. Wt: 322.15 g/mol
InChI Key: SMBCQXXPYYLGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753678

Procedure details

1-(3-(12H-Dibenzo[d,g][1,3,6]dioxazocin-12-yl)-1-propyl)-4-piperidinecarboxylic acid hydrochloride ##STR13## N-(2-Hydroxyphenyl)formamide (16.0 g, 130 mmol) was dissolved in 99.9% ethanol (65 ml). Sodium methoxide 7.0 g, 130 mmol) was suspended in 99.9% ethanol (70 ml) and added dropwise over 30 minutes. The resulting mixture was stirred for 30 minutes. 1-Bromo-2-chloromethoxybenzene (26.1 g, 118 mmol, synthesis described in J. Heterocycl. Chem., 11, 1974, 331-337) was added dropwise over 15 minutes. The reaction mixture was stirred for 2.5 h at room temperature, heated at reflux temperature for 2 h, and stirred at room temperature overnight. The mixture was filtered and evaporated. The residue was dissolved in toluene (500 ml) and washed with a saturated sodium carbonate solution (2×200 ml). The organic phase was dried (MgSO4) and evaporated. The residue was suspended in ethanol (40 ml), filtered and washed with ethanol (3×10 ml). After drying, this afforded the product, N-(2-(2-bromophenoxymethoxy)phenyl)formamide (14.1 g, 37%).
Name
1-(3-(12H-Dibenzo[d,g][1,3,6]dioxazocin-12-yl)-1-propyl)-4-piperidinecarboxylic acid hydrochloride
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
26.1 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1[C:13]2[N:12]([CH2:14]CCN3CCC(C(O)=O)CC3)C3C=CC=CC=3OC[O:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.C[O-:31].[Na+].[Br:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[O:40][CH2:41]Cl>C(O)C>[Br:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[O:40][CH2:41][O:7][C:6]1[CH:5]=[CH:4][CH:3]=[CH:2][C:13]=1[NH:12][CH:14]=[O:31] |f:0.1,2.3|

Inputs

Step One
Name
1-(3-(12H-Dibenzo[d,g][1,3,6]dioxazocin-12-yl)-1-propyl)-4-piperidinecarboxylic acid hydrochloride
Quantity
16 g
Type
reactant
Smiles
Cl.C1=CC=CC=2OCOC3=C(N(C21)CCCN2CCC(CC2)C(=O)O)C=CC=C3
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Sodium methoxide
Quantity
7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
26.1 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OCCl
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2.5 h at room temperature
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (500 ml)
WASH
Type
WASH
Details
washed with a saturated sodium carbonate solution (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol (3×10 ml)
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(OCOC2=C(C=CC=C2)NC=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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